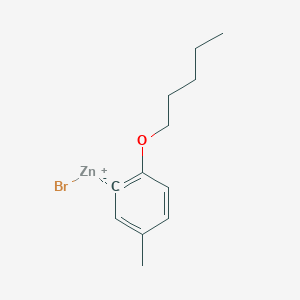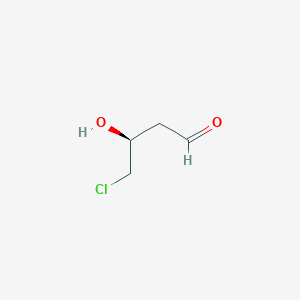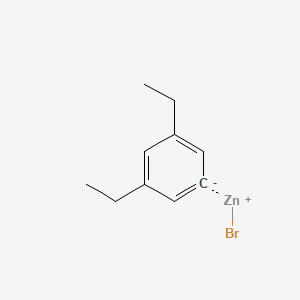![molecular formula C15H12N4S2 B14887257 4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of benzimidazole, thieno, and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine typically involves multi-step reactionsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzimidazole or thieno[2,3-d]pyrimidine rings .
Aplicaciones Científicas De Investigación
4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzimidazole: Known for its broad range of biological activities.
Thieno[2,3-d]pyrimidine: Studied for its potential as an anticancer agent.
2-((1H-Benzimidazol-2-yl)thio)benzaldehyde: Investigated for its antimicrobial properties
Uniqueness
4-((1H-Benzo[d]imidazol-2-yl)thio)-6-ethylthieno[2,3-d]pyrimidine is unique due to its combined structural features, which may confer a distinct set of biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C15H12N4S2 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H12N4S2/c1-2-9-7-10-13(20-9)16-8-17-14(10)21-15-18-11-5-3-4-6-12(11)19-15/h3-8H,2H2,1H3,(H,18,19) |
Clave InChI |
JERMOQNJLJHILS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(S1)N=CN=C2SC3=NC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-2-(5-bromothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14887200.png)
![8-Bromo-7-ethylimidazo[1,2-a]pyridine](/img/structure/B14887217.png)




![N-[2-oxo-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14887228.png)
![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)



